(S)-N-Nitrosofenfluramine (S)-N-Nitrosofenfluramine N-Nitrosofenfluramine is discontinued (DEA controlled substance). It is a compound believed to cause hepatotoxicity in subjects.
Brand Name: Vulcanchem
CAS No.: 646998-54-1
VCID: VC0537432
InChI: InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1
SMILES: FC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F
Molecular Formula: C12H15F3N2O
Molecular Weight: 260.26

(S)-N-Nitrosofenfluramine

CAS No.: 646998-54-1

Cat. No.: VC0537432

Molecular Formula: C12H15F3N2O

Molecular Weight: 260.26

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(S)-N-Nitrosofenfluramine - 646998-54-1

Specification

CAS No. 646998-54-1
Molecular Formula C12H15F3N2O
Molecular Weight 260.26
IUPAC Name (S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide
Standard InChI InChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1
Standard InChI Key JVGWNJLSTCQSCZ-VIFPVBQESA-N
SMILES FC(C1=CC(C[C@H](C)N(CC)N=O)=CC=C1)(F)F
Appearance Solid powder

Introduction

Chemical Identity and Properties

(S)-N-Nitrosofenfluramine is a nitroso derivative of fenfluramine, characterized by its specific stereochemistry at the chiral center. It belongs to the broader chemical class of nitrosamines, which have a general structure of R₂N-N=O, where R typically represents alkyl groups . The compound exists as both a racemic mixture and as its specific (S)-enantiomer.

Basic Identification Parameters

The following table summarizes the key identification parameters for (S)-N-Nitrosofenfluramine:

ParameterValue
CAS Number646998-54-1
Molecular FormulaC₁₂H₁₅F₃N₂O
Molecular Weight260.26 g/mol
IUPAC Name(S)-N-ethyl-N-(1-(3-(trifluoromethyl)phenyl)propan-2-yl)nitrous amide
Standard InChIInChI=1S/C12H15F3N2O/c1-3-17(16-18)9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9H,3,7H2,1-2H3/t9-/m0/s1
SMILESFC(C1=CC(CC@HN(CC)N=O)=CC=C1)(F)F
Physical StateSolid powder
Storage ConditionsDry, dark and at 0-4°C (short term) or -20°C (long term)
Shelf Life>2 years if stored properly

Note: The racemic mixture (N-Nitrosofenfluramine) has the CAS number 19023-40-6

Physical and Chemical Properties

(S)-N-Nitrosofenfluramine is characterized by its solubility in organic solvents like DMSO. The compound contains a trifluoromethyl group attached to a phenyl ring and a nitrosamine functional group, which contributes to its potential toxicity. The presence of the chiral center at the propan-2-yl position differentiates the (S)-enantiomer from its racemic mixture .

Structural Characteristics and Isomeric Forms

Structural Features

The chemical structure of (S)-N-Nitrosofenfluramine includes several key functional groups:

  • A trifluoromethyl-substituted phenyl ring

  • A nitrosamine group (N-N=O)

  • An ethyl substituent on the nitrogen

  • A chiral center with S-configuration

These structural features, particularly the nitrosamine group, play significant roles in the compound's biological activity and toxicity profile .

Isomeric Considerations

N-Nitrosofenfluramine exists as both a racemic mixture and as separate enantiomers. The specific (S)-enantiomer is identified by the CAS number 646998-54-1, while the racemic mixture carries the CAS number 19023-40-6 . While the racemic mixture appears as a yellow clear liquid, the (S)-enantiomer is typically found as a solid powder .

Analytical Detection and Identification Methods

Proper identification and quantification of (S)-N-Nitrosofenfluramine are crucial for both research and regulatory purposes, especially given its potential presence as a contaminant in various products.

Chromatographic and Spectroscopic Methods

Researchers have employed multiple complementary techniques to identify and characterize this compound in various matrices:

  • High-Performance Liquid Chromatography (HPLC) coupled with UV detection

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • High-Resolution Mass Spectrometry (HRMS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Thin-Layer Chromatography (TLC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)

  • Fourier Transform Infrared Spectroscopy (FTIR)

Mass Spectrometric Properties

LC-MS analysis reveals characteristic fragmentation patterns. The following table presents key mass spectrometric data for (S)-N-Nitrosofenfluramine:

ParameterValue
Precursor m/z261.1209 [M+H]⁺
Major Fragment ions187.0721, 159.0405, 188.075, 262.1237
Retention Time9.2 min (using Acclaim RSLC C18 column)
Ionization ModePositive ESI
Collision Energy10 eV (for listed fragments)

Note: Fragmentation pattern may vary with different collision energies and instrument parameters

Toxicological Profile and Health Concerns

Hepatotoxicity

(S)-N-Nitrosofenfluramine has been identified as a potentially significant hepatotoxic agent. Research indicates that exposure to this compound can result in liver damage resembling chronic hepatitis . This finding is particularly concerning considering its past presence in certain nutritional supplements marketed for weight loss.

Regulatory Classification and Hazards

According to the Globally Harmonized System (GHS) classification:

Hazard StatementDescriptionSignal Word
H301Toxic if swallowedDanger
H361Suspected of damaging fertility or the unborn childWarning

Precautionary statements include: P203, P264, P270, P280, P301+P316, P318, P321, P330, P405, and P501

Occurrences and Applications

Contamination in Nutritional Supplements

(S)-N-Nitrosofenfluramine has been detected as a contaminant in certain nutritional supplements, particularly those marketed for weight loss effects. A study published in the Journal of Chromatographic Science described the analytical procedure for identifying this compound in a nutrition supplement .

Research Applications

In research contexts, (S)-N-Nitrosofenfluramine serves primarily as an analytical standard for identification and quantification purposes in toxicological and pharmaceutical analyses. Its controlled status limits wider research applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator